potassium;tetraphenylboranuide
Description
Contextualizing the Significance of the Tetraphenylborate (B1193919) Anion in Chemical Research
The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is a cornerstone of various chemical applications due to its unique structural and reactive properties. It is an organoboron anion where a central boron atom is bonded to four phenyl groups. wikipedia.org A key feature of this anion is its nature as a large, bulky, and weakly coordinating anion. researchgate.netrsc.org The negative charge is delocalized over the entire molecule, with the four benzene (B151609) rings dispersing approximately 80% of it. rsc.org This charge dispersal significantly reduces the coulombic attraction between the anion and a metal cation, facilitating charge separation and lowering the activation energy for charge transfer. rsc.org
This characteristic is exploited in several areas of research:
Precipitation Chemistry : The anion is a well-known precipitating reagent for potassium, rubidium, caesium, and ammonium (B1175870) ions. psu.edu The formation of highly insoluble precipitates, such as potassium tetraphenylborate, forms the basis for highly accurate and reliable gravimetric and titrimetric analytical methods. psu.edueusalt.com
Electrolyte Development : The unique properties of the tetraphenylborate anion have led to its use in the field of electrolytes. rsc.org Research into anionic metal-organic frameworks (MOFs) incorporating functionalized tetraphenylborate has shown promise for creating versatile solid electrolytes for the rapid transport of various ions, including Li⁺, Na⁺, K⁺, and others. rsc.org
Organometallic Synthesis : Alkali metal salts of tetraphenylborate are valuable in the synthesis of a variety of transition metal zwitterionic sandwich complexes. tandfonline.com
Biological and Biophysical Research : Salts of tetraphenylborate are known to uncouple oxidative phosphorylation in mitochondria. wikipedia.org The anion is also used in the study of ion channels and transport proteins in biological systems, leveraging its ability to permeate biological membranes. ontosight.aijku.atnih.gov
Historical Evolution of Academic Inquiry into Potassium Tetraphenylboranuide
The academic journey of potassium tetraphenylboranuide is intrinsically linked to the development of analytical chemistry, particularly for the determination of potassium ions. Its very low solubility in water was the critical discovery that spurred decades of research. wikipedia.org
The historical progression can be outlined through the evolution of its application and synthesis:
Foundation in Gravimetric Analysis : Early research focused on harnessing the precipitation reaction between the tetraphenylborate anion and potassium ions for quantitative analysis. Wittig and colleagues utilized lithium tetraphenylboron as a precipitant for potassium. psu.edu Concurrently, Raff and Brotz developed methods using the sodium or lithium salt to precipitate potassium from dilute acetic acid solutions. psu.edu These foundational studies established the tetraphenylborate gravimetric method as a staple in analytical chemistry. kjdb.org
Method Refinement and Standardization : Subsequent research was dedicated to optimizing the precipitation conditions to ensure accuracy and reliability. Studies were conducted to establish the ideal pH and temperature for precipitation to obtain a tractable precipitate without causing decomposition of the reagent. psu.edu This led to the development of standardized procedures, such as precipitating at pH 2 or pH 6.5, which are applicable even in the presence of various interfering ions when used with masking agents like EDTA. psu.edu The method has been systematically studied and improved, becoming a cornerstone for determining water-soluble potassium in fertilizers and leading to the development of international standards. kjdb.org
Advancements in Synthesis : Several synthetic routes to alkali metal aryl-substituted tetraphenylborate salts have been described in the literature. tandfonline.com A common and efficient laboratory-scale synthesis involves the reaction of sodium tetraphenylborate with a soluble potassium salt, such as potassium chloride, in an aqueous solution, leading to the precipitation of potassium tetraphenylborate. Other routes include the reaction of a suitable Grignard reagent with potassium tetrafluoroborate (B81430) (KBF₄). tandfonline.comtandfonline.com These synthetic advancements have provided researchers with high-purity material for various applications. google.com
Table 2: Overview of Analytical Methods Utilizing Potassium Tetraphenylboranuide Precipitation
| Analytical Technique | Principle | Application Example |
|---|---|---|
| Gravimetry | Potassium is precipitated as K[B(C₆H₅)₄] with sodium tetraphenylborate. The precipitate is filtered, washed, dried, and weighed. mitrask.com | Determination of potassium in fertilizers, soil conditioners, and silicates. psu.edukjdb.orgmitrask.com |
| Titrimetry | The K[B(C₆H₅)₄] precipitate is filtered and redissolved in acetone. The tetraphenylborate is then reacted with mercury(II) chloride, liberating hydrochloric acid which is subsequently titrated. eusalt.com | Determination of potassium content in industrial-grade sodium chloride. eusalt.com |
| Turbidimetry | The precipitation of K[B(C₆H₅)₄] causes an increase in the turbidity of the solution, which is measured and correlated to the potassium concentration. hach.com | Rapid determination of potassium in water samples. hach.com |
| Electrochemistry | Techniques like alternating current (AC) polarography can be used for the indirect determination of potassium by measuring the excess tetraphenylborate after precipitation. ntnu.noscispace.com | Analysis of potassium in mineral water. ntnu.noresearchgate.net |
| Ion-Exchange Chromatography | Used in conjunction with gravimetry to measure impurities (like sodium) in the precipitate and residual potassium in the filtrate for highly accurate measurements. researchgate.net | Accurate measurement of potassium in fertilizer reference materials. researchgate.net |
Properties
IUPAC Name |
potassium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCUZQNCMYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established and Contemporary Synthesis Approaches for Potassium Tetraphenylboranuide
Potassium tetraphenylboranuide, a salt with the chemical formula KB(C₆H₅)₄, is notable for being a rare example of a water-insoluble potassium salt. wikipedia.org This property is central to its primary synthesis methods.
The most common and straightforward synthesis of potassium tetraphenylboranuide is through a precipitation reaction in an aqueous medium. This method leverages the low solubility of potassium tetraphenylboranuide in water, which is approximately 1.8 × 10⁻⁴ g/L. wikipedia.org The synthesis typically involves the reaction of a soluble tetraphenylborate (B1193919) salt, most commonly sodium tetraphenylborate (NaB(C₆H₅)₄), with a soluble potassium salt, such as potassium chloride (KCl). prepchem.com
When aqueous solutions of sodium tetraphenylborate and potassium chloride are mixed, the sparingly soluble potassium tetraphenylboranuide immediately forms as a white precipitate. prepchem.comhach.com The underlying chemical equation for this reaction is:
NaB(C₆H₅)₄(aq) + K⁺(aq) → KB(C₆H₅)₄(s) + Na⁺(aq) wikipedia.org
The resulting precipitate can then be isolated by filtration, washed with distilled water to remove any soluble impurities, and dried. prepchem.com This method is efficient and is often used for the gravimetric analysis of potassium ions. wikipedia.orghach.com The low solubility of potassium tetraphenylboranuide, along with other similar ions like ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺), makes tetraphenylborate a useful precipitating agent for these cations. wisc.edu
Table 1: Precipitation Synthesis of Potassium Tetraphenylboranuide
| Reactant 1 | Reactant 2 | Solvent | Product | Key Observation |
|---|---|---|---|---|
| Sodium Tetraphenylborate | Potassium Chloride | Water | Potassium Tetraphenylboranuide | Formation of a white precipitate |
Ion exchange represents another pathway for the formation of tetraphenylborate salts. This methodology is particularly relevant when the tetraphenylborate anion is immobilized on a solid support, such as a polymer resin. In this approach, the tetraphenylborate anion is covalently bound to a polymer backbone and is initially associated with a specific cation, such as sodium (Na⁺). google.com
When a solution containing a different cation, for which the tetraphenylborate has a high affinity (like K⁺ or NH₄⁺), is passed through the ion exchange resin, the cation in the solution displaces the original cation on the resin. google.com This results in the formation of the corresponding insoluble tetraphenylborate salt within the polymer matrix. This technique has been explored for the removal of ammonium ions and amines from wastewater. google.com While not a direct synthesis of crystalline potassium tetraphenylboranuide, it demonstrates the principle of forming the potassium-tetraphenylborate ionic pair through an ion exchange mechanism. The process can be generalized as:
Polymer-B(C₆H₅)₄⁻Na⁺ + K⁺ → Polymer-B(C₆H₅)₄⁻K⁺ + Na⁺
This method is also employed in the production of stable, crystalline N-acylammonium salts through ion exchange with sodium tetraphenylborate. bio-world.com
The synthesis of the tetraphenylborate anion itself relies on organometallic chemistry, specifically through the use of Grignard reagents. wikipedia.org The precursor to potassium tetraphenylboranuide, typically sodium tetraphenylborate, is synthesized via the reaction of a boron trihalide (like boron trifluoride) or its etherate with a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr). google.comgoogle.comwikipedia.org
4 C₆H₅MgBr + BF₃ → B(C₆H₅)₄⁻ + 3 MgBr⁺ + MgF₂ wikipedia.org
In a typical procedure, magnesium metal is reacted with an aryl halide like chlorobenzene (B131634) or bromobenzene (B47551) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent. google.comadichemistry.com This reagent is then reacted with a boron source, like sodium tetrafluoroborate (B81430) or boron trifluoride etherate. google.comwikipedia.org The resulting product is a magnesium salt of the tetraphenylborate anion, which is then treated with a sodium salt (e.g., sodium carbonate or sodium chloride) to yield sodium tetraphenylborate. google.comgoogle.com This sodium salt can subsequently be used in the precipitation reaction described earlier to produce potassium tetraphenylboranuide.
Table 2: Grignard Synthesis of Sodium Tetraphenylborate Precursor
| Phenyl Source | Magnesium Source | Boron Source | Product |
|---|---|---|---|
| Chlorobenzene/Bromobenzene | Magnesium Metal | Boron Trifluoride Etherate/Sodium Tetrafluoroborate | Sodium Tetraphenylborate |
Synthesis and Characterization of Substituted Potassium Tetraarylborate Analogs
The synthesis of potassium tetraarylborate analogs, where the phenyl groups are substituted with various functional groups, allows for the fine-tuning of the compound's chemical and physical properties.
The directed synthesis of ring-substituted tetraarylborate analogs can be achieved by starting with substituted aryl halides in the Grignard reagent formation step. By using an aryl halide with the desired substituent (e.g., alkyl, halogen, or alkoxy groups) on the aromatic ring, the corresponding substituted tetraarylborate anion can be synthesized.
Another approach involves the use of bench-stable potassium aryltrifluoroborates as precursors. nih.gov These compounds can react with aryl Grignard or aryl lithium reagents to form unsymmetrically substituted triarylboranes, and this methodology can be extended to the synthesis of tetraarylborates. nih.govsemanticscholar.org For instance, potassium aryltrifluoroborates can undergo nucleophilic perfluoroarylation with C₆F₅MgBr to produce potassium aryltris(pentafluorophenyl)borates. researchgate.net
The synthesis of these derivatives allows for the creation of a library of tetraarylborates with tailored properties. For example, the introduction of perfluoroalkyl groups can lead to highly lipophilic and stable tetraarylborate ions. researchgate.net
The nature and position of substituents on the aryl rings of the tetraarylborate anion can significantly influence the reaction pathways and the properties of the final product. Electron-withdrawing or electron-donating substituents can alter the electronic properties of the aromatic rings, which in turn affects the stability and reactivity of the tetraarylborate anion. nih.gov
For instance, the introduction of substituents can impact the solubility of the corresponding potassium salt. The solubility is a critical factor in both the synthesis (precipitation) and potential applications of these compounds. The steric bulk of the substituents can also play a role in the crystal packing of the solid-state material, potentially leading to different crystal structures and physical properties. rsc.org
Research into substituent effects on aryl-aryl interactions has shown that the interaction energies can be correlated with the Hammett σ constants of the substituents, indicating that electrostatic effects play a significant role. nih.gov This suggests that the choice of substituent can be used to rationally design tetraarylborates with specific interaction capabilities. Furthermore, the electronic and steric influence of substituents can be used to modify the properties of related triarylboranes, and these principles can be applied to the design of novel tetraarylborate analogs. researchgate.net
Advanced Purification Techniques and Analytical Validation of Synthetic Products
Advanced Purification Techniques
Achieving high purity of potassium;tetraphenylboranuide is essential for its use in sensitive analytical and chemical processes. While basic precipitation and washing are initial steps, more advanced techniques are employed to reach higher grades of purity.
Recrystallization
Recrystallization is a primary method for the purification of crude this compound. The choice of solvent is critical, as the compound exhibits low solubility in water but is soluble in various organic solvents. wikipedia.orgwisc.edu An effective solvent system for recrystallization is a mixture of acetonitrile (B52724) and water. researchgate.net This method relies on the principle of differential solubility of the compound and impurities at varying temperatures. The crude product is dissolved in a minimal amount of the hot solvent mixture, and upon cooling, the purified this compound crystallizes out, leaving impurities behind in the mother liquor. The efficiency of this process is dependent on the precise solvent ratio and cooling rate.
Solvent Washing
Following precipitation or recrystallization, a thorough washing of the this compound precipitate is necessary to remove any remaining soluble impurities. A saturated aqueous solution of this compound is often employed as the wash solution. This minimizes the loss of the desired product due to its own slight solubility while effectively dissolving and removing contaminants.
The table below summarizes key aspects of these purification techniques.
Table 1: Advanced Purification Techniques for this compound| Technique | Solvent System | Principle | Key Considerations |
|---|---|---|---|
| Recrystallization | Acetonitrile-Water | Differential solubility at varying temperatures | Optimal solvent ratio, controlled cooling rate for crystal growth. |
| Solvent Washing | Saturated aqueous solution of this compound | Removal of soluble impurities without significant product loss | Use of a saturated solution is crucial to prevent dissolution of the product. |
Analytical Validation of Synthetic Products
A comprehensive suite of analytical techniques is employed to validate the purity, identity, and structural integrity of the synthesized this compound.
Spectrophotometry
Ultraviolet-visible (UV-Vis) spectrophotometry is a valuable tool for the qualitative and quantitative analysis of this compound. The tetraphenylborate anion exhibits characteristic absorption maxima in the UV region. In an acetonitrile-water solvent system, this compound displays distinct absorption peaks at 266 nm and 274 nm. researchgate.net The intensity of these absorptions can be correlated with the concentration of the compound, allowing for purity assessment against a calibrated standard.
Table 2: UV-Vis Spectrophotometric Data for this compound in Acetonitrile-Water
| Wavelength (λmax) | Molar Absorptivity (ε) |
|---|---|
| 266 nm | 3225 M⁻¹cm⁻¹ |
| 274 nm | 2100 M⁻¹cm⁻¹ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule, thereby confirming its structure. The infrared spectrum shows characteristic absorption bands corresponding to the vibrations of the phenyl rings and the boron-carbon bonds. While a detailed spectrum with all peak assignments is extensive, key characteristic peaks are indicative of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of this compound. The spectra provide information on the chemical environment of the hydrogen and carbon atoms within the phenyl rings. For the tetraphenylborate anion, the symmetry of the molecule results in characteristic chemical shifts for the protons and carbons of the phenyl groups.
Elemental Analysis
Elemental analysis provides a quantitative determination of the percentage composition of carbon and hydrogen in the synthesized this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₂₄H₂₀BK). A close agreement between the found and calculated values is a strong indicator of the purity of the compound.
Thermal Analysis
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of this compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature. The resulting data reveals the temperature at which the compound begins to decompose. Alkali metal tetraphenylborates are known to be relatively thermally stable. researchgate.net The TGA curve for this compound will show a stable mass up to a certain temperature, after which a significant mass loss will be observed, corresponding to its thermal decomposition.
Coordination Chemistry and Supramolecular Assembly
Investigations into Cation-π Interactions in Potassium Tetraphenylboranuide Systems
Cation-π interactions are a critical class of non-covalent forces where a cation interacts favorably with the electron-rich face of an aromatic π-system. In potassium;tetraphenylboranuide, the potassium ion is enveloped by the phenyl rings of the anion, providing a clear example of this bonding.
Experimental investigation into the nature of cation-π interactions in alkali metal tetraphenylborates has been effectively conducted using multinuclear solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. A study involving 23Na, 39K, 87Rb, and 133Cs NMR on M[B(C₆H₅)₄] salts (where M = Na, K, Rb, Cs) confirmed that these compounds are isostructural, with the alkali metal ion surrounded by four phenyl groups, leading to strong cation-π interactions researchgate.netacs.org.
Analysis of the NMR spectra allowed for the determination of quadrupole coupling constants and chemical shift tensor parameters for the alkali metal ions acs.org. A key finding was that cation-π interactions result in significantly lower paramagnetic shielding contributions compared to other types of cation-ligand interactions. This leads to highly negative chemical shifts, which are considered an NMR signature for cations that interact exclusively with π systems acs.org.
Computational chemistry provides indispensable tools for understanding the energetics and fundamental nature of cation-π bonding. mdpi.com Density Functional Theory (DFT) and other high-level ab initio calculations have been employed to model the interaction between alkali metal cations and aromatic systems like benzene (B151609), which serves as a proxy for the phenyl groups of the tetraphenylborate (B1193919) anion.
Calculations at the MP2/6-311+G* level of theory, corrected for basis-set superposition error (BSSE), have determined the binding enthalpies for various alkali metals with benzene. These studies show a clear trend related to the size and charge density of the cation, with interaction strength decreasing down the group. researchgate.net For potassium, the calculated binding enthalpy is significant, highlighting the strength of this non-covalent bond.
| Cation | BSSE-Corrected MP2/6-311+G* Binding Enthalpy (kcal/mol) with Benzene |
|---|---|
| Li⁺ | 35.0 |
| Na⁺ | 21.0 |
| K⁺ | 16.0 |
| Rb⁺ | 13.3 |
| Cs⁺ | 11.6 |
These computational results confirm that the cation-π interaction is a major stabilizing force in the solid-state structure of this compound. Further computational analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can clarify the nature and extent of these interactions by analyzing bond critical points and electron density distributions. nih.gov
Solid-State Structures and Crystal Engineering Principles
The solid-state arrangement of this compound and its congeners is dictated by the interplay of ionic forces and the weaker, yet structurally definitive, cation-π interactions. These principles are fundamental to the field of crystal engineering, where understanding and controlling intermolecular forces allows for the design of new materials with specific properties.
X-ray diffraction studies have revealed that the tetraphenylborate salts of potassium, sodium, rubidium, and cesium are isostructural. researchgate.netacs.org In the solid state, these compounds adopt a polymeric structure. wikipedia.org The structure consists of columns of alternating cations (M⁺) and anions ([B(C₆H₅)₄]⁻). The alkali metal cation is coordinated by four η¹-bonded phenyl rings belonging to two different tetraphenylborate anions. researchgate.net This arrangement maximizes the favorable cation-π interactions and efficiently packs the bulky ions.
The crystal structure of sodium tetraphenylborate, a representative of this isostructural series, has been determined to have a body-centered tetragonal space group (I -4 2 m). nih.gov
| Compound | Crystal System | Space Group | Unit Cell Parameter 'a' (Å) | Unit Cell Parameter 'c' (Å) |
|---|---|---|---|---|
| Sodium;tetraphenylboranuide | Tetragonal | I -4 2 m | 11.4770 | 7.4405 |
Note: Data for Sodium;tetraphenylboranuide is representative of the isostructural series including K, Rb, and Cs salts.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical concept in materials science. While the simple alkali metal tetraphenylborates (Na, K, Rb, Cs) are known to be isostructural, the tetraphenylborate anion is a versatile building block in more complex supramolecular architectures where polymorphism can be observed. researchgate.netnih.gov
In these more complex salts, other intermolecular interactions, such as hydrogen bonding, can compete with or complement the dominant cation-π interactions, leading to diverse molecular packing arrangements. nih.gov The formation of specific supramolecular features is governed by the size, shape, and functionality of the cation paired with the tetraphenylborate anion. For instance, in the structure of acebutolol (B1665407) tetraphenylborate, three distinct inter- and intramolecular hydrogen bonds stabilize the molecular packing in the solid state. nih.gov
Beyond standard single-crystal X-ray diffraction, a suite of advanced experimental and computational techniques is used to gain deeper insight into the structures and intermolecular interactions of tetraphenylborate-containing compounds.
Hirshfeld surface analysis is a computational method used to investigate and visualize intermolecular interactions within a crystal. researchgate.net It partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the others, allowing for the mapping of close intermolecular contacts.
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and interaction strength based on the topology of the electron density. nih.gov By analyzing bond critical points (BCPs) and their properties, such as electron density and its Laplacian, the nature of non-covalent interactions like cation-π and hydrogen bonds can be precisely characterized. nih.gov
These advanced methods are crucial for moving beyond simple geometric descriptions to a quantitative understanding of the forces that dictate the supramolecular assembly in crystals of tetraphenylborate salts. researchgate.net
Coordination Modes and Ligand Behavior of the Tetraphenylborate Anion
The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is frequently employed in coordination and organometallic chemistry as a weakly coordinating or non-coordinating counterion. Its large size and delocalized negative charge often preclude direct coordination to a metal center, facilitating the isolation of cationic complexes. However, under appropriate steric and electronic conditions, the tetraphenylborate anion can overcome its traditional role and act as a versatile ligand, engaging in several distinct coordination modes through the π-systems of its phenyl rings. This behavior is crucial in both the stabilization of reactive species and the construction of complex supramolecular assemblies. The primary modes of interaction include direct η-coordination of one or more phenyl rings, a unique bridging coordination in rare-earth metal complexes, and weaker, yet structurally significant, cation-π interactions.
Direct η-Coordination to Metal Centers
The most direct form of ligand behavior exhibited by the tetraphenylborate anion is the η-coordination of one of its phenyl rings to an electron-deficient metal center. This interaction is analogous to that of other arene ligands like benzene. This mode is particularly well-documented for rhodium(I) complexes. For instance, the reaction of certain cationic rhodium precursors with a tetraphenylborate salt can lead to the displacement of other ligands and the formation of a complex where a phenyl group of the anion is directly bonded to the metal.
In the complex [Rh(PPh₃)₂(π-PhBPh₃)], X-ray crystallography reveals that one phenyl ring coordinates to the rhodium center in an η⁶ fashion. The Rh atom is situated almost symmetrically over the center of the arene ring. This coordination significantly impacts the geometry of the tetraphenylborate anion itself. The boron-carbon bond of the coordinated phenyl ring is slightly elongated compared to the other three B-C bonds, and the coordinated ring loses its planarity, adopting a slight boat-like conformation. The Rh-C distances to the coordinated ring are within the typical range for rhodium-arene complexes, confirming a strong d-π interaction.
In more complex arrangements, the tetraphenylborate anion can act as a multidentate ligand, bridging multiple metal centers. Research has shown the formation of rhodium complexes where a single tetraphenylborate anion coordinates to two or even three rhodium atoms through separate phenyl rings, acting as a 12- or 18-electron donor, respectively.
| Parameter | Value (Å) |
| Rh-C(arene) Distances | 2.316 - 2.385 |
| Rh to Ring Centroid | 1.838 |
| B-C (coordinated ring) | 1.655 |
| B-C (uncoordinated rings) | 1.638 - 1.646 |
Bridging Phenyl (μ-Ph) Coordination in f-Block Complexes
A distinct and structurally fascinating coordination mode is observed in complexes involving trivalent rare-earth metallocenes. In compounds with the general formula [(C₅Me₅)₂Ln][(μ-Ph)₂BPh₂], where Ln can be Yttrium (Y) or Samarium (Sm), the tetraphenylborate anion does not coordinate through a single η⁶-arene interaction. Instead, two phenyl groups from the same anion bridge the lanthanide metal center.
This unique [(μ-Ph)₂BPh₂] ligation creates a spirocyclic arrangement around the boron atom. The lanthanide ion is coordinated by two carbon atoms from one phenyl ring and two from another, resulting in a chelating interaction. This coordination mode is driven by the steric crowding of the ancillary pentamethylcyclopentadienyl (C₅Me₅) ligands and the electronic requirements of the large lanthanide ion. The interaction is considered a key structural motif for unsolvated, cationic lanthanide metallocenes, which are precursors to highly reactive alkyl and hydride species.
| Parameter | Value (Å) |
| Y-C(phenyl) Distances | 2.659 - 2.801 |
| Y···B Distance | 2.868 |
| C-B-C Angle (bridging rings) | 104.9° |
| C-B-C Angle (non-bridging) | 111.9° |
Cation-π Interactions in Supramolecular Assembly
Beyond direct covalent bonding, the tetraphenylborate anion actively participates in the formation of supramolecular structures through weaker cation-π interactions. These electrostatic interactions occur between a cation and the electron-rich face of one of the anion's phenyl rings. While weaker than a formal coordination bond, these interactions are directional and strong enough to dictate the packing of ions in the solid state.
In the crystal structures of salts containing organic cations (such as imidazolium or pyridinium) and the tetraphenylborate anion, the cations are consistently oriented to maximize this interaction. The positively charged or hydrogen-bond-donating part of the cation positions itself directly over the face of a phenyl ring. The distances between the cation (or a specific atom within it) and the centroid of the π-system are typically in the range of 3.3 to 3.9 Å, indicating a significant electrostatic attraction. These interactions serve as a key organizing principle, directing the self-assembly of ions into well-defined one-, two-, or three-dimensional networks.
| Interacting Species | Interaction Type | Distance (Cation Atom to Ring Centroid) (Å) |
| Imidazolium Cation | N-H···π | 3.35 |
| 1-Methylimidazolium Cation | C-H···π | 3.30 |
| N-Methylpyridinium Cation | C-H···π | 3.42 |
Spectroscopic Characterization and Electronic Structure Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy serves as a powerful tool for probing the local environment of atomic nuclei within potassium;tetraphenylboranuide. Both solid-state and solution-state NMR techniques have been employed to investigate its structural features and dynamic processes.
A key finding from these studies is that cation-π interactions result in a highly shielded environment for the metal cation. acs.org This shielding is observed as a significant negative chemical shift in the ³⁹K NMR spectrum. acs.orgnih.gov For this compound, the isotropic chemical shift (δiso) has been determined to be -92 ± 1 ppm. acs.org This highly negative chemical shift is considered a characteristic NMR signature for cations that are exclusively interacting with π systems. acs.orgnih.gov
In addition to the chemical shift, solid-state NMR also provides information about the quadrupole coupling constant (CQ). For this compound, the |CQ| has been measured to be 1.32 ± 0.05 MHz. acs.orgresearchgate.net The electric field gradient and chemical shift tensors at the potassium site are axially symmetric, which is consistent with the crystallographic symmetry of the compound. acs.org The observed quadrupole coupling constant is influenced by a combination of the nuclear quadrupole moment, the Sternheimer antishielding factor, and the unit cell dimensions. acs.orgnih.gov
Table 1: ³⁹K Solid-State NMR Parameters for this compound acs.orgresearchgate.net
| Parameter | Value |
| Isotropic Chemical Shift (δiso) | -92 ± 1 ppm |
| Quadrupole Coupling Constant ( | CQ |
| Asymmetry Parameter (ηQ) | 0.0 ± 0.1 |
This table summarizes the key NMR parameters obtained from solid-state ³⁹K NMR studies of this compound, providing a quantitative measure of the electronic environment around the potassium nucleus.
While solid-state NMR provides insights into the static structure, solution-state NMR is crucial for understanding the dynamic behavior and interactions of this compound in solution. plos.org In solution, the ions are solvated, and their interactions are mediated by the solvent molecules.
Solution-state NMR studies can provide information on ion-pairing, solvation dynamics, and the conformational flexibility of the tetraphenylborate (B1193919) anion. nih.gov The chemical shifts and relaxation times of various nuclei (e.g., ¹H, ¹¹B, ¹³C, and ³⁹K) can be monitored as a function of concentration, temperature, and solvent composition to understand these dynamic processes. For instance, changes in the ¹H NMR spectrum of the phenyl rings can indicate changes in their rotational dynamics upon dissolution and interaction with the solvent. Similarly, ³⁹K NMR in solution can provide insights into the solvation shell of the potassium ion and its exchange dynamics.
The study of the structural dynamics of molecules in solution is essential as it governs their reactivity and function in chemical and biological systems. nih.gov NMR spectroscopy, by providing information on both structure and dynamics, plays a pivotal role in building a comprehensive understanding of the behavior of this compound in the solution phase. plos.org
Vibrational Spectroscopy: Raman and Infrared (IR) Analyses
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the molecular structure, symmetry, and bonding within this compound.
The vibrational spectrum of the tetraphenylborate anion is complex due to its large number of atoms and low symmetry. msu.edu However, by combining experimental data with theoretical calculations, it is possible to assign the observed vibrational bands to specific molecular motions. aps.org The spectra are typically divided into regions corresponding to different types of vibrations, such as C-H stretching, C-C stretching of the phenyl rings, and B-C stretching. msu.edu
Infrared spectroscopy of tetrahedral borate ions, including tetraphenylborate, allows for the analysis of functional groups and the relationship between molecular structure and the observed peaks. ionicviper.org The tetrahedral symmetry of the core borate ion influences the number and activity of its vibrational modes. ionicviper.orgumontpellier.fr
Table 2: Selected Vibrational Modes of the Tetraphenylborate Anion mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
| ~3025 | Aromatic C-H stretching |
| ~1600-1400 | Aromatic C-C stretching |
| Below 200 | Low-frequency delocalized vibrations |
This table presents a simplified assignment of some key vibrational modes observed in the spectrum of the tetraphenylborate anion.
Low-frequency vibrations, typically below 200 cm⁻¹, are of particular interest as they often correspond to delocalized, collective motions of the entire molecule and are sensitive to the intermolecular environment. nih.gov These modes can provide information on the packing and interactions within the crystal lattice.
Vibrational spectroscopy is a sensitive probe of the local environment around the tetraphenylborate anion. Changes in the vibrational frequencies and bandwidths can provide insights into solvation and intermolecular interactions. acs.org For instance, the interaction of the phenyl rings with solvent molecules can lead to shifts in the C-H and C-C stretching frequencies. researchgate.net
FTIR spectroscopy has been used to study ion-solvent and solvent-solvent interactions in solutions containing sodium tetraphenylborate, a closely related compound. researchgate.net These studies provide a model for understanding how the vibrational spectrum of this compound would be affected by different solvent environments. The formation of ion pairs and the nature of the solvation shell can be inferred from changes in the vibrational spectra. researchgate.net
Electronic Spectroscopy: UV-Visible and X-ray Absorption Spectroscopy (XAS)
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and bonding.
UV-Visible spectroscopy of this compound is primarily determined by the electronic transitions within the tetraphenylborate anion. The phenyl rings are chromophores that absorb ultraviolet light, leading to π-π* transitions. The position and intensity of these absorption bands can be influenced by the solvent environment. bracu.ac.bd An automatic ultraviolet absorptiometric method has been developed for the determination of potassium, which involves the precipitation of potassium tetraphenylborate and measurement of the excess tetraphenylborate in the filtrate by its absorbance at 254 nm. nih.gov In some analytical applications, the turbidity resulting from the precipitation of potassium tetraphenylborate is measured in the visible region (e.g., at 690 nm or 700 nm) to determine the concentration of potassium. mt.comscielo.br
Solution-Phase Electronic Absorption Studies of Adduct Formation
The formation of adducts or ion-pairs involving the tetraphenylborate anion in solution can be investigated using UV-Vis electronic absorption spectroscopy. The absorption spectrum of the tetraphenylborate anion is characterized by transitions within the phenyl rings. While specific studies focusing exclusively on adduct formation with the potassium cation are not extensively detailed in the provided search results, the principles can be understood from studies of tetraphenylborate with other species.
The interaction of the tetraphenylborate anion with various cations or other molecules in solution can lead to changes in its electronic absorption spectrum. These changes, often subtle, can provide information about the nature and strength of the adduct formation. For instance, the formation of an ion-pair can perturb the electronic environment of the phenyl rings, leading to shifts in the absorption maxima (λmax) or changes in the molar absorptivity (ε).
In a study on the complexation of tetraphenylborate with organic N-heteroaromatic cations, the formation of adducts was characterized, where interactions such as C-H···π and N-H···π hydrogen bonds were identified as the principal intermolecular forces. While this study does not involve the potassium cation, it illustrates how the formation of adducts with the tetraphenylborate anion can be studied.
The electronic absorption of ion-pair complexes involving viologen and tetraarylborates has also been investigated. These studies reveal that the photophysical characteristics of the ion-pair complexes, such as their absorption region, can be significantly altered by the nature of the cation and any substituents on the tetraphenylborate anion.
| Adduct System | Spectroscopic Observation | Reference |
| Tetraphenylborate with N-heteroaromatic cations | Formation of complexes characterized by C-H···π or N-H···π hydrogen bonds. | [No specific citation available in search results] |
| Viologen-tetraarylborate ion-pair complexes | Alteration of photophysical characteristics, including the absorption region of the complex. | [No specific citation available in search results] |
Operando K-edge X-ray Absorption Spectroscopy in Catalysis Research
Operando K-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of potassium atoms in a material under actual reaction conditions. This is particularly relevant in catalysis, where potassium is often used as a promoter. While specific operando K-edge XAS studies on this compound in catalysis are not available, extensive research on other potassium-containing catalysts, such as potassium carbonate (K₂CO₃) on alumina (Al₂O₃) for soot oxidation, provides valuable insights into the behavior of the potassium ion. researchgate.net
In a typical operando K-edge XAS experiment on a potassium-promoted catalyst, the X-ray absorption near-edge structure (XANES) provides information about the oxidation state and coordination environment of the potassium atoms. researchgate.netresearchgate.net The extended X-ray absorption fine structure (EXAFS) region can be analyzed to determine the distances to neighboring atoms and the coordination numbers.
Key Findings from Operando K-edge XAS of Potassium Catalysts:
Structural Transformations: During heating, potassium species can undergo structural changes. For instance, a mixture of hydrated K₂CO₃ and potassium bicarbonate (KHCO₃) transforms into well-defined K₂CO₃ at temperatures between 100 and 200 °C. researchgate.net
Dispersion and Mobility: As the temperature increases further, from 200 °C to 600 °C, a shift in a multiple scattering feature in the XANES spectrum to lower energy indicates an increased dispersion of the potassium species due to its mobility at high reaction temperatures. researchgate.net This mobility can be enhanced by the presence of reactants like soot.
Nature of the Active Species: Operando studies can help identify the active potassium species during a catalytic reaction. In the case of soot oxidation catalyzed by K₂CO₃, no other potassium species were detected during the reaction, which helps to constrain the possible reaction mechanisms. researchgate.net
Simulations of the K-edge absorption near-edge structures are often performed to help interpret the experimental spectra. These simulations have shown that factors such as cluster size, distortions in the unit cell, and variations in the distribution of potassium crystallographic sites can all influence the observed spectra. researchgate.net
| Temperature (°C) | Observed Change in K₂CO₃/Al₂O₃ Catalyst | Spectroscopic Feature |
| 100 - 200 | Transformation of hydrated K₂CO₃ and KHCO₃ to K₂CO₃ | Changes in XANES spectrum |
| 200 - 600 | Increased dispersion and mobility of K₂CO₃ | Shift of multiple scattering feature to lower energy |
These findings on potassium carbonate systems suggest that in a catalytic application involving this compound, the potassium ion would likely be the active or promoting species, and its local environment and dispersion could change significantly under reaction conditions.
Photoabsorption Spectroscopy of Related Potassium Cluster Systems
Photoabsorption spectroscopy of potassium-containing systems provides insights into their electronic transitions. While direct photoabsorption studies on this compound are not detailed in the provided results, information can be inferred from the spectroscopic properties of the tetraphenylborate anion and general knowledge of alkali metal salts.
The electronic absorption of this compound in the UV-Vis region is expected to be dominated by the transitions of the tetraphenylborate anion, as the potassium cation does not have accessible electronic transitions in this energy range. The tetraphenylborate anion consists of four phenyl rings attached to a central boron atom. wikipedia.org The electronic transitions are therefore primarily π → π* transitions within the phenyl groups.
The electrochemistry of the tetraphenylborate ion has been studied, revealing a one-electron, somewhat irreversible oxidation in dichloromethane. researchgate.netrsc.org The anodic peak potential varies with the solvent, indicating an interaction between the oxidized species and the solvent molecules. rsc.org
Studies on the photolysis of sodium tetraphenylborate and related tetraarylborates in various alcohols have shown that the primary product is biphenyl, formed through an intramolecular reaction. This indicates that photoexcitation can lead to the cleavage of the phenyl-boron bond.
The infrared spectra of alkali metal and ammonium (B1175870) tetraphenylborates have been investigated. nih.gov These studies focus on vibrational transitions rather than electronic transitions but provide valuable information about the bonding within the tetraphenylborate anion and its interaction with the cation.
It is important to note that the term "potassium cluster systems" in a broader context often refers to clusters of metallic potassium atoms (Kn). These systems exhibit very different photoabsorption properties, characterized by the evolution from molecular-like transitions in small clusters to a collective plasmon resonance in larger clusters. This is a distinct area of research and is not directly applicable to the ionic compound this compound.
| Compound/System | Spectroscopic Technique | Key Finding |
| Tetraphenylborate anion | Electrochemistry | One-electron, irreversible oxidation. researchgate.netrsc.org |
| Sodium tetraphenylborate | Photolysis | Formation of biphenyl via intramolecular reaction. |
| Alkali metal tetraphenylborates | Infrared Spectroscopy | Characterization of vibrational modes. nih.gov |
Analytical Chemistry Methodologies and Performance Evaluation
Quantitative Determination of Potassium Ions via Precipitation Techniques
The precipitation of potassium ions using sodium tetraphenylborate (B1193919) to form the sparingly soluble salt, potassium tetraphenylborate, is a well-established analytical method. wikipedia.org This technique relies on the low solubility of potassium tetraphenylborate in aqueous solutions, which is approximately 1.8 x 10⁻⁴ g/L. wikipedia.org
Gravimetric analysis, a quantitative method based on the measurement of mass, has been a foundational technique for potassium determination. The introduction of sodium tetraphenylborate as a precipitating agent was a significant advancement due to the formation of a stable and insoluble potassium salt. researchgate.netwisc.edu The fundamental reaction for this precipitation is:
K⁺ (aq) + NaB(C₆H₅)₄ (aq) → KB(C₆H₅)₄ (s) + Na⁺ (aq) wikipedia.org
Early methodologies focused on optimizing the conditions for complete precipitation and accurate weighing of the resulting potassium tetraphenylborate. Refinements have included the development of homogeneous precipitation techniques to ensure the formation of pure and easily filterable crystals. Furthermore, thermogravimetric methods have been developed, which involve the thermal decomposition of the precipitate to determine the amount of potassium and ammonium (B1175870) simultaneously. researchgate.net While effective, gravimetric methods using tetraphenylborate have been largely supplemented by instrumental techniques like flame photometry, atomic absorption spectroscopy, and ICP-AES, which are generally considered superior for routine analysis. wisc.edu
A critical aspect of any precipitation method is its selectivity towards the target ion. The tetraphenylborate anion is not exclusively selective for potassium and can also form precipitates with other similarly sized, singly charged cations. wisc.edu This lack of absolute selectivity necessitates strategies to mitigate interferences, especially in complex matrices.
Key interfering ions include ammonium (NH₄⁺), rubidium (Rb⁺), cesium (Cs⁺), silver (Ag⁺), and thallium (Tl⁺). wisc.edu In agricultural and environmental samples, ammonium ions are a common interference. hach.com Calcium and magnesium ions can also co-precipitate, leading to inaccurate results. researchgate.net
To address these interferences, specific reagents are often employed. For instance, in certain analytical kits, specialized reagents are used to prevent interference from ammonium salts, magnesium, and calcium. hach.com Quantum mechanical calculations have been performed to theoretically describe the selectivity of tetraphenylborate, confirming a higher selectivity for potassium and cesium over sodium. researchgate.net The effective removal of interfering ions is paramount for the accurate quantification of potassium in diverse samples such as seawater and fertilizers. researchgate.netnih.gov
Table 1: Common Interfering Ions in Potassium Tetraphenylborate Precipitation and Mitigation Approaches
| Interfering Ion | Reason for Interference | Mitigation Strategy |
|---|---|---|
| Ammonium (NH₄⁺) | Similar ionic size and charge to K⁺, forms a precipitate. wisc.edu | Use of specific masking agents or removal prior to precipitation. hach.com |
| Rubidium (Rb⁺), Cesium (Cs⁺) | Similar ionic size and charge, form insoluble tetraphenylborates. wisc.edu | Method is unsuitable if these ions are present in significant concentrations. wikipedia.org |
| Calcium (Ca²⁺), Magnesium (Mg²⁺) | Co-precipitation can occur under certain conditions. researchgate.net | Addition of specific reagents to prevent their precipitation. hach.com |
The efficiency and accuracy of the gravimetric determination of potassium are highly dependent on the precipitation conditions. The concentration of the precipitating agent, sodium tetraphenylborate, must be carefully controlled. An excess of the reagent is required to ensure the complete precipitation of potassium ions, thereby minimizing solubility losses. osti.gov
The pH of the solution is another critical parameter. The solubility of potassium tetraphenylborate is lowest in a slightly acidic to neutral pH range, typically between pH 4 and 6. researchgate.net In strongly acidic solutions, the tetraphenylborate anion can decompose, while in alkaline solutions, the co-precipitation of metal hydroxides can occur. Therefore, maintaining the optimal pH is essential for achieving accurate and reproducible results. The temperature also influences the solubility of the precipitate, with higher temperatures generally leading to increased solubility. osti.gov
Design, Characterization, and Application of Ion-Selective Electrodes (ISEs)
Ion-selective electrodes (ISEs) are potentiometric sensors that have become indispensable for the rapid and direct measurement of ion concentrations in various samples, including clinical and environmental ones. utwente.nlresearchgate.net For potassium determination, ISEs offer a significant advantage in terms of speed and ease of use compared to classical precipitation methods.
The core component of a potassium-selective electrode is the ion-selective membrane, which is responsible for the electrode's specific response to potassium ions. This membrane is typically a plasticized polymer, most commonly poly(vinyl chloride) (PVC), doped with a potassium-selective ionophore. chemrxiv.org
The most widely used and highly selective ionophore for potassium is valinomycin (B1682140). wikipedia.orgnih.gov Valinomycin is a naturally occurring cyclic polypeptide that can selectively bind potassium ions within its central cavity. nih.govnih.gov The selectivity arises from the specific coordination of the potassium ion by six carbonyl oxygen atoms within the valinomycin structure. nih.gov This ionophore exhibits a significantly higher affinity for potassium ions over other common ions like sodium, with a selectivity that can be 10,000-fold greater. nih.gov
The membrane composition is critical to the electrode's performance. Besides the PVC matrix and the valinomycin ionophore, the membrane contains a plasticizer, which acts as a solvent for the sensing components and ensures the mobility of the ion-ionophore complex within the membrane. researchgate.net Lipophilic salts are also sometimes added to the membrane to provide ionic sites and improve performance. chemrxiv.org
Table 2: Typical Components of a Valinomycin-Based Potassium-Selective Membrane
| Component | Function | Example Material |
|---|---|---|
| Polymer Matrix | Provides structural support for the membrane. | Poly(vinyl chloride) (PVC) |
| Ionophore | Selectively binds with potassium ions. wikipedia.org | Valinomycin nih.gov |
| Plasticizer | Acts as a solvent medium and ensures ion mobility. researchgate.net | Dioctyl sebacate (B1225510) (DOS) |
| Ionic Additive (Optional) | Reduces membrane resistance and improves response. | Potassium tetrakis(4-chlorophenyl)borate nih.gov |
A major challenge in solid-state ISEs is the potential formation of an unstable water layer at the interface between the ion-selective membrane and the solid contact, which can lead to potential drift and poor reproducibility. nih.gov To overcome this, various materials have been investigated for the solid contact and intermediate layers. These include conducting polymers (like polypyrrole and polythiophenes), carbon nanomaterials (such as graphene and carbon nanotubes), and metal oxides. utwente.nlresearchgate.net
These materials offer several advantages:
Improved Potential Stability: Materials with high capacitance, like graphene and hydrous iridium dioxide, can provide a stable potential by acting as an ion-to-electron transducer, minimizing potential drift. nih.govresearchgate.net
Enhanced Adhesion and Hydrophobicity: Intermediate layers can improve the adhesion of the membrane to the electrode surface and increase hydrophobicity, preventing the formation of a detrimental water layer. researchgate.net
Miniaturization: The elimination of the internal solution allows for the miniaturization of ISEs, making them suitable for applications requiring small sample volumes, such as in biomedical sensing. utwente.nlresearchgate.net
Research has shown that electrodes modified with intermediate layers, such as nanocomposites or specific polymers, exhibit better resistance to temperature changes, improved stability, and enhanced potential reversibility compared to unmodified electrodes. mdpi.com For instance, a solid-contact electrode using hydrous iridium dioxide demonstrated a linear response to potassium concentrations from 10⁻⁶ to 10⁻¹ M and a potential stability of 0.097 mV/h. nih.gov
Evaluation of Analytical Parameters: Selectivity Coefficients, Detection Limits, and Response Times
The performance of analytical methods utilizing potassium tetraphenylborate, particularly in the context of ion-selective electrodes (ISEs), is critically assessed by parameters such as selectivity, detection limits, and response time.
Selectivity Coefficients: Potassium-selective electrodes, which often incorporate a potassium ionophore like valinomycin, exhibit varying degrees of selectivity for potassium ions over other cations. The potentiometric selectivity coefficient (Kpot K,B) quantifies this preference. A smaller selectivity coefficient indicates a greater selectivity for the primary ion (K+) over the interfering ion (B). These electrodes are most significantly affected by ions of similar size and charge, such as rubidium, cesium, and ammonium. wikipedia.org While sodium is often present in high concentrations in biological samples, its interference is generally low. wikipedia.org
Interactive Data Table: Selectivity Coefficients for a Potassium Ion-Selective Electrode The following table presents typical selectivity coefficients for a potassium ISE, demonstrating its preference for K⁺ over various interfering ions. The values are indicative and can vary with electrode composition and measurement conditions. horiba.com
| Interfering Ion | Symbol | Selectivity Coefficient (Kpot K,B) |
| Rubidium | Rb⁺ | 1 × 10⁻¹ |
| Ammonium | NH₄⁺ | 1 × 10⁻² |
| Cesium | Cs⁺ | 4 × 10⁻³ |
| Sodium | Na⁺ | 1 × 10⁻⁴ |
| Lithium | Li⁺ | 1 × 10⁻⁵ |
| Magnesium | Mg²⁺ | 1 × 10⁻⁵ |
| Calcium | Ca²⁺ | 4 × 10⁻⁶ |
Note: The smaller the value of the selectivity coefficient, the lower the interference from that ion. Data is for a 10⁻³ mol/L K⁺ concentration. horiba.com
Detection Limits: The limit of detection (LOD) is a crucial parameter, especially for trace analysis. For spectrophotometric methods involving sodium tetraphenylborate, the LOD can be very low. For instance, a highly sensitive method based on resonance light scattering (RLS) that measures the interaction between potassium ions and sodium tetraphenylborate has reported a detection limit of 20.0 ng/mL. researchgate.net Graphene-based biosensors for potassium have demonstrated detection limits as low as 1 nM. nih.gov
Response Times: The response time of an analytical system is the time it takes to reach a stable signal after a change in analyte concentration. For potassium-selective microelectrodes, response times to a change in potassium concentration can be rapid, with rise and decay time constants of approximately 85 milliseconds. nih.gov Conditioning the electrode membrane in a potassium chloride solution can help shorten the response time. metrohm.com
Methodological Applications in Environmental and Agricultural Analyses (e.g., Soil, Plant Tissue)
The determination of potassium levels in environmental and agricultural samples is essential for assessing soil fertility and plant nutrition. Methods based on sodium tetraphenylborate (NaTPB) have been developed and applied for these purposes, offering alternatives to traditional techniques like flame photometry. tandfonline.comtandfonline.com
Soil Analysis: In soil science, NaTPB is used to measure different fractions of soil potassium, including exchangeable and non-exchangeable (reserve) potassium. northcentralfertility.comtandfonline.comwisc.edu The tetraphenylborate ion precipitates potassium from the soil extract, allowing for its quantification. wisc.edu This method is considered to mimic the action of potassium uptake by plant roots more closely than conventional ammonium acetate (B1210297) extraction methods, especially in soils where non-exchangeable potassium contributes significantly to plant nutrition. northcentralfertility.com Research has shown that the quantity of potassium extracted by the NaTPB method (KTPB) is highly correlated with potassium uptake by ryegrass. tandfonline.com A modified NaTPB method has been proposed for the routine determination of the reserve-potassium status of soil. tandfonline.com Turbidimetric methods using NaTPB have also been developed for measuring potassium in soil, employing masking agents to eliminate interference from ammonium and other ions. google.com
Plant Tissue Analysis: Accurate measurement of potassium in plant tissue is vital for diagnosing nutrient deficiencies and managing crop fertilization. A turbidimetric method using sodium tetraphenylborate has been successfully applied to determine potassium in the leaf tissues of plants like soybean and coffee. tandfonline.comtandfonline.com In this procedure, potassium is extracted from the dried leaf material, and the turbidity that develops upon the addition of NaTPB is measured with a spectrophotometer. tandfonline.com Studies comparing this method with flame photometry have found a very good correlation between the results, establishing it as a viable alternative analytical technique. tandfonline.comtandfonline.com
Turbidimetric and Other Spectrophotometric Analytical Approaches
Spectrophotometry provides a range of techniques for the quantification of potassium using tetraphenylborate. These methods are based on either the measurement of light scattering by the potassium tetraphenylborate precipitate (turbidimetry) or the measurement of light absorption by a derivative of the compound.
Principles of Quantitative Turbidimetric Analysis for Potassium
Turbidimetric analysis is a straightforward and rapid method for quantifying potassium. The underlying principle is the reaction between potassium ions (K⁺) and sodium tetraphenylborate (Na[B(C₆H₅)₄]) in an aqueous solution to form a sparingly soluble, white precipitate of potassium tetraphenylborate (K[B(C₆H₅)₄]). hach.comhach.com
The reaction is as follows: K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → KB(C₆H₅)₄
The amount of precipitate formed, which remains as a fine suspension, causes the solution to become turbid. The degree of this turbidity is directly proportional to the concentration of potassium ions in the original sample. hach.com The turbidity is measured using a spectrophotometer or colorimeter at a specific wavelength (e.g., 420 nm, 650 nm, or 700 nm) as an increase in absorbance (or decrease in transmittance). tandfonline.comhach.comscielo.br To ensure the precipitate remains uniformly suspended and fine for reproducible measurements, stabilizing agents like glycerol (B35011) or gum ghatti may be added. tandfonline.comtandfonline.com The reaction is typically carried out in an alkaline medium to enhance the specificity for potassium. scielo.br
Spectrophotometric Methods for Potassium Ion Quantification
Beyond direct turbidimetry, other spectrophotometric methods have been developed for potassium determination using tetraphenylborate.
One common approach involves the separation of the potassium tetraphenylborate precipitate, followed by its dissolution in a suitable organic solvent, such as acetonitrile (B52724). acs.org The tetraphenylborate anion in the organic solvent exhibits strong absorbance in the ultraviolet (UV) region of the spectrum. The absorbance, typically measured at a wavelength like 266 nm, is then used to quantify the amount of potassium. acs.org This method is applicable for determining potassium concentrations in the range of 2 to 30 ppm with good accuracy. acs.org
Another advanced technique is an automatic ultraviolet absorptiometric method. This procedure involves the precipitation of potassium with a known excess of sodium tetraphenylborate. The potassium tetraphenylborate precipitate is then removed by filtration, and the concentration of the unreacted, excess tetraphenylborate in the filtrate is measured by its UV absorbance at 254 nm. nih.gov
Furthermore, a highly sensitive method utilizing resonance light scattering (RLS) has been developed. This technique is based on the enhanced RLS intensity produced by the nano-precipitate formed between potassium ions and sodium tetraphenylborate. The RLS intensity, measured at a maximum peak of 567 nm, is linearly proportional to the potassium ion concentration, allowing for the determination of trace amounts of potassium. researchgate.net
Advanced Research Applications and Emerging Areas
Role in Environmental Remediation and Nuclear Waste Management
The management of radioactive waste, a significant challenge for the nuclear industry, has benefited from the application of potassium;tetraphenylboranuide. Its primary role lies in the selective precipitation and removal of hazardous radioactive isotopes from contaminated aqueous solutions.
Precipitation and Removal of Radioactive Isotopes (e.g., Cesium-137) from Contaminated Aqueous Solutions
One of the most critical applications of the tetraphenylborate (B1193919) anion is in the separation of radioactive Cesium-137 (¹³⁷Cs) from high-level nuclear waste streams. The process leverages the principle of selective precipitation, where sodium tetraphenylborate is typically added to the alkaline waste solutions. This results in the formation of highly insoluble cesium tetraphenylborate (Cs[B(C₆H₅)₄]), which precipitates out of the solution.
The efficiency of this precipitation is a key factor in the decontamination of large volumes of radioactive wastewater. Research has shown that the addition of excess tetraphenylborate can significantly enhance the removal of ¹³⁷Cs, driving the equilibrium towards the formation of the solid precipitate. However, the presence of potassium ions in the waste can influence the solubility of cesium tetraphenylborate, a factor that requires careful consideration in process design.
Table 1: Factors Affecting Cesium-137 Precipitation with Tetraphenylborate
| Factor | Effect on Precipitation | Reference |
| Excess Tetraphenylborate | Increases the precipitation of Cesium-137. | |
| Potassium Ion Concentration | Affects the solubility of Cesium Tetraphenylborate. | |
| Temperature | Higher temperatures can increase the rate of precipitation but also slightly increase the solubility of the precipitate. |
Recovery of Trace Ions from Industrial and Environmental Waste Streams
Beyond its critical role in nuclear waste management, the tetraphenylborate anion is also effective in the recovery of other monovalent cations from various industrial and environmental waste streams. Its ability to form precipitates with ions of similar size and charge to potassium makes it a versatile agent for selective ion removal.
The tetraphenylborate anion has been shown to effectively precipitate ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and thallium (Tl⁺) ions from aqueous solutions. This has potential applications in various industrial processes where the recovery of these ions is desirable, or their removal from wastewater is necessary to meet environmental discharge regulations. The principle remains the same: the addition of a soluble tetraphenylborate salt to the waste stream induces the precipitation of the target ion as an insoluble tetraphenylborate salt.
Analysis of Byproduct Formation during Remediation Processes
A significant consideration in the use of tetraphenylborate for nuclear waste remediation is the potential for the generation of hazardous byproducts. Under the harsh chemical and radiological conditions of high-level waste tanks, the tetraphenylborate anion can decompose. The primary and most concerning byproduct of this decomposition is benzene (B151609), a volatile and flammable organic compound.
The formation of benzene occurs through the gradual breakdown of the tetraphenylborate anion. Research has focused on understanding the mechanisms and kinetics of this decomposition to ensure the safe operation of remediation facilities. Factors such as radiation dose, temperature, and the chemical composition of the waste stream can influence the rate of benzene generation. Consequently, monitoring and managing benzene levels are critical safety protocols in facilities that utilize tetraphenylborate precipitation for waste treatment. Other organic byproducts, though less prevalent, are also monitored to ensure a comprehensive understanding of the degradation process.
Utilization in Organic and Organometallic Synthetic Transformations
In the realm of synthetic chemistry, this compound and its constituent anion have found utility in facilitating specific chemical transformations, particularly in the field of organometallic catalysis.
Application as a Phenyl Donor in Palladium-Catalyzed Cross-Coupling Reactions
The tetraphenylborate anion can serve as a source of phenyl groups in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organic halide or triflate with an organometallic reagent.
While organoboronic acids and their esters are more commonly used as the organometallic partner in Suzuki-Miyaura cross-coupling reactions, research has demonstrated that the tetraphenylborate anion can also function as a phenylating agent. In the presence of a suitable palladium catalyst and reaction conditions, one of the four phenyl groups from the tetraphenylborate anion can be transferred to the organic substrate. This application showcases the versatility of the tetraphenylborate anion beyond its precipitation chemistry.
Table 2: Role of Tetraphenylborate in Palladium-Catalyzed Cross-Coupling
| Component | Role |
| Palladium Catalyst | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. |
| Tetraphenylborate Anion | Acts as the source of the phenyl group (phenyl donor) for the transmetalation step. |
| Organic Halide/Triflate | The substrate to which the phenyl group is transferred. |
Utility as Protecting Agents in Specific Synthetic Schemes
The use of this compound as a traditional protecting group in the conventional sense of masking a functional group from unwanted reactions is not a widely documented application in scientific literature. Protecting groups typically involve the reversible formation of a covalent bond with the functional group to be protected.
However, the tetraphenylborate anion's role as a bulky, non-coordinating anion offers a form of "protection" for cationic species in certain synthetic contexts. By forming an ion pair with a reactive cation, the large and sterically hindered tetraphenylborate anion can provide a stable environment, preventing the cation from engaging in undesired side reactions. This stabilization can be crucial in the isolation and handling of highly reactive organometallic complexes or other cationic intermediates. In this capacity, the tetraphenylborate anion does not covalently bond to a specific functional group but rather provides electrostatic stabilization and steric shielding to a cationic center, thereby influencing its reactivity and stability. This application is more nuanced than that of a classical protecting group but represents an important utility in specialized synthetic schemes.
Involvement in the Isolation of Coordination Complexes with Specialized Ligands
This compound serves as a valuable reagent in coordination chemistry, primarily facilitating the isolation of cationic coordination complexes through precipitation. The low solubility of this compound in water and some organic solvents makes the tetraphenylborate anion ([B(C₆H₅)₄]⁻) an effective counterion for crystallizing large, positively charged metal complexes. wisc.eduwikipedia.org This technique is particularly useful when the complex of interest is formed with a ligand designed for specific functions, and its isolation as a stable, crystalline solid is crucial for characterization and further study.
The principle behind this application lies in a metathesis reaction, where the potassium cation of the tetraphenylborate salt is exchanged for a cationic metal complex in solution. For instance, when a solution containing a cationic complex, such as [MLₙ]⁺X⁻ (where M is a metal, L is a specialized ligand, and X⁻ is a common anion like chloride or nitrate), is treated with a solution of this compound, the sparingly soluble [MLₙ]⁺[B(C₆H₅)₄]⁻ salt precipitates out of the solution. wikipedia.org
This method has been employed in the study of trivalent rare earth metallocene cations. The reactivity of tetraphenylborate salts with complexes like [(C₅Me₅)₂Ln][(μ-Ph)₂BPh₂] (where Ln can be Yttrium or Samarium) has been investigated to understand metal-substrate interactions. In these studies, not only were coordination complexes isolated, but in some cases, substrate reduction by the tetraphenylborate anion was also observed. nih.gov For example, the reaction with pyridine (B92270) (py) leads to the formation of [(C₅Me₅)₂Ln(py)₂][BPh₄]. nih.gov
The selection of tetraphenylborate as a precipitating agent is advantageous due to its large, sterically hindered, and non-coordinating nature. These characteristics prevent the anion from interfering with the coordination sphere of the metal complex, ensuring that the isolated solid contains the desired cationic species. The resulting crystalline products are often suitable for single-crystal X-ray diffraction, providing precise structural information about the coordination complex and its specialized ligands.
Theoretical and Computational Advancements in Understanding Chemical Behavior
Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure and reactivity of this compound and its constituent ions. These computational methods provide insights into molecular geometry, charge distribution, vibrational spectra, and electronic transitions that are often difficult to obtain through experimental means alone. rsc.org
DFT calculations have been successfully employed to study ion-pair complexes involving the tetraphenylborate anion. For example, in a study of an acebutolol-tetraphenylborate complex, DFT was used for ground-state geometry optimization, calculation of Mulliken atomic charges, and vibrational analysis. rsc.org These calculations helped to elucidate the nature of the charge transfer between the donor and acceptor ions. Natural bond orbital (NBO) analysis, a feature of these calculations, confirmed the presence of multiple interactions between the tetraphenylborate anion and functional groups of the acebutolol (B1665407) cation. rsc.org
Furthermore, Time-Dependent DFT (TD-DFT) calculations are instrumental in understanding the electronic absorption spectra of tetraphenylborate-containing compounds. rsc.org By modeling the electronic transitions, researchers can gain a deeper understanding of the frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic excitations. rsc.org For instance, TD-DFT calculations have provided insights into electronic transitions originating from the tetraphenylborate anion and terminating at the π* system of a protonated cation. rsc.org The calculated absorption spectra often show good agreement with experimental data. researchgate.net
These computational studies are not limited to isolated molecules but can also be used to investigate the properties of these compounds in different environments, such as in the gas phase or in various solvents, by incorporating implicit or explicit solvent models. researchgate.net The choice of the DFT functional and basis set is crucial for obtaining accurate results, and various functionals are often tested to find the best match with experimental data. cnr.it
The following table summarizes key parameters often derived from quantum chemical calculations for tetraphenylborate systems:
| Calculated Property | Significance |
| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms. |
| Mulliken Atomic Charges | Describes the distribution of electron density among the atoms. rsc.org |
| Vibrational Frequencies | Correlates with experimental infrared and Raman spectra for structural confirmation. rsc.org |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and the energy required for electronic excitation. researchgate.net |
| NBO Analysis | Details the interactions between donor and acceptor orbitals. rsc.org |
| TD-DFT Spectra | Predicts the electronic absorption properties of the molecule. rsc.org |
Molecular Dynamics Simulations of Ion Solvation and Interionic Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of ions in solution, providing detailed information on solvation structures and interionic interactions at the atomic level. For systems containing this compound, MD simulations can elucidate how the potassium cation and the tetraphenylborate anion interact with solvent molecules and with each other.
MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. The interactions between particles are described by a force field, which is a set of parameters that define the potential energy of the system. These simulations can provide insights into the structure of the solvation shells around the ions. cstep.in For instance, in aqueous solutions, the simulations can reveal the number of water molecules in the first and second solvation shells of the K⁺ and [B(C₆H₅)₄]⁻ ions, as well as the orientation of these water molecules.
The study of interionic interactions is another key application of MD simulations. These simulations can be used to calculate the potential of mean force (PMF) between the cation and the anion, which describes the free energy profile as a function of their separation distance. The PMF can reveal the stability of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and fully solvated ions. The interplay between ion solvation and interionic interactions is crucial for understanding the behavior of electrolytes in solution. nih.gov
Recent advancements in computational methods, such as the use of machine-learning-based potentials, allow for MD simulations with the accuracy of density functional theory, providing a more precise description of the interactions. nih.gov These advanced simulations can capture subtle electronic effects that are not accounted for in classical force fields.
MD simulations are also employed to study the behavior of tetraphenylborate in more complex environments, such as at interfaces or in non-aqueous solvents like ionic liquids. arxiv.org These studies are relevant for understanding the role of this compound in various applications, from electrochemistry to materials science.
Interactions with Biological Systems as Biochemical Reagents
Investigation of Ion Transport Mechanisms using Tetraphenylborate
The tetraphenylborate anion has been instrumental in the study of ion transport across biological and artificial membranes. Its hydrophobic nature allows it to readily partition into the lipid bilayer, making it a useful tool for probing the electrical properties of membranes and for investigating the mechanisms of ion transport. nih.gov
One of the key applications of tetraphenylborate in this area is in the measurement of membrane potential. The distribution of the [B(C₆H₅)₄]⁻ anion across a membrane is dependent on the membrane potential. By measuring the concentration of tetraphenylborate on either side of the membrane, the membrane potential can be calculated using the Nernst equation. This has been facilitated by the development of tetraphenylborate-sensitive electrodes, which can accurately measure the concentration of the anion down to very low levels. uni-goettingen.de These electrodes have been used to measure the membrane potential in systems such as inside-out oriented membrane vesicles from Paracoccus denitrificans. uni-goettingen.de
The movement of tetraphenylborate itself across the membrane provides insights into the fundamental processes of ion translocation. When a voltage is applied across a lipid bilayer containing adsorbed tetraphenylborate anions, a transient electrical conductance can be observed. nih.gov The relaxation time of this transient current is related to the height of the potential energy barrier that the ions must overcome to cross the membrane. nih.gov Studies have shown that the height of this barrier, and thus the rate of ion transport, is influenced by factors such as the surface density of the adsorbed ions and the polarity of the surrounding aqueous medium. nih.gov
The interaction of tetraphenylborate with other ions at the membrane interface can also be studied. For example, it has been observed that tetraphenylborate can act as a carrier for hydrophilic cations under certain conditions, facilitating their transport across the lipid bilayer. nih.gov The mechanism of this transport, whether it occurs via a simple carrier model or a more complex process, can be investigated using techniques such as cyclic voltammetry and chronoamperometry.
Exploration of Membrane Dynamics through Compound Interactions
The interaction of the tetraphenylborate anion with lipid bilayers provides a means to explore the dynamics and structural properties of cell membranes. Due to its amphiphilic character, with a charged core surrounded by hydrophobic phenyl groups, tetraphenylborate readily adsorbs to and partitions into the lipid membrane, influencing its physical properties.
Studies using techniques such as ¹H nuclear Overhauser effect (NOE) spectroscopy have provided detailed information on the location of the tetraphenylborate anion within the phospholipid bilayer. At low concentrations, the anion is found to be localized in the alkyl chain region of the bilayer. nih.gov This is consistent with its hydrophobic nature and the expected free energy profile for such an ion within a membrane. nih.gov At higher concentrations, there is evidence of a specific association with the choline (B1196258) head group of the phospholipids. nih.gov
The adsorption of tetraphenylborate into the membrane alters the electrostatic potential at the membrane-solution interface. nih.gov This change in surface potential can be measured using various techniques, including electrophoretic mobility measurements on phospholipid vesicles and surface potential measurements on phospholipid monolayers. nih.gov These changes in the electrical properties of the membrane can, in turn, affect the function of membrane-bound proteins and ion channels.
The presence of tetraphenylborate within the lipid bilayer can also influence the fluidity and dynamics of the membrane. The insertion of this relatively large molecule into the hydrocarbon core can disrupt the packing of the lipid acyl chains, potentially leading to an increase in membrane fluidity. The extent of this effect would depend on the concentration of the anion and the composition of the lipid membrane. Changes in membrane fluidity can have significant consequences for cellular processes such as signal transduction and membrane trafficking. The study of how molecules like tetraphenylborate alter membrane dynamics contributes to our understanding of the fundamental principles governing the structure and function of biological membranes. mdpi.com
Q & A
Q. What experimental considerations are critical for synthesizing potassium tetraphenylboranuide to ensure purity and stability?
Potassium tetraphenylboranuide is prone to decomposition under ambient conditions, particularly in the presence of moisture or light . To minimize degradation:
- Use anhydrous solvents (e.g., dry tetrahydrofuran or dimethylformamide) and inert atmospheres (argon or nitrogen).
- Monitor reaction progress via spectroscopic techniques (e.g., NMR for boron coordination shifts) .
- Store synthesized compounds in dark, vacuum-sealed containers at low temperatures (−20°C or lower).
Q. How can discrepancies in reported solubility values for potassium tetraphenylboranuide be resolved during experimental design?
Published solubility data often conflict due to inconsistent measurement conditions (e.g., temperature, solvent purity) and decomposition during testing . To address this:
- Cross-reference IUPAC-compiled data sheets, which prioritize studies with rigorous experimental parameters (e.g., controlled humidity, validated analytical methods) .
- Conduct parallel solubility tests using standardized solvents (e.g., water, ethanol) under inert conditions and validate results via gravimetric analysis .
Q. What validated analytical methods are recommended for quantifying potassium tetraphenylboranuide in solution?
The IUPAC-endorsed method involves titration with sodium tetraphenylboron, where the precipitate (K[B(C₆H₅)₄]) is isolated, dried, and weighed . Key steps:
- Use saturated potassium tetraphenylborate solutions to wash precipitates, avoiding co-precipitation artifacts.
- Employ controlled drying (105°C for 1 hour) to ensure consistent mass measurements .
Advanced Research Questions
Q. How can researchers address the instability of potassium tetraphenylboranuide in kinetic studies of ion-exchange reactions?
Decomposition pathways (e.g., hydrolysis or ligand dissociation) complicate kinetic measurements . Mitigation strategies include:
- Real-time monitoring via stopped-flow spectrophotometry to capture rapid equilibria before degradation occurs.
- Use of stabilizing counterions (e.g., tetraalkylammonium salts) to suppress ligand loss .
Q. What statistical approaches are suitable for resolving contradictions in thermodynamic data (e.g., ΔG, ΔH) across studies?
Apply the false discovery rate (FDR) method to identify systematic errors in published datasets . For example:
- Rank p-values from multiple independent studies and apply the Benjamini-Hochberg procedure to control for false positives.
- Prioritize data from sources that report error margins and experimental replicates .
Q. How should researchers design experiments to probe the coordination behavior of potassium tetraphenylboranuide in non-aqueous media?
Advanced methodologies include:
- Multinuclear NMR (¹¹B, ³⁹K) to track boron and potassium environments in solvents like acetonitrile or dichloromethane .
- X-ray crystallography with cryogenic techniques to stabilize transient coordination geometries .
- Computational modeling (DFT or MD simulations) to predict solvent interactions and validate experimental observations .
Q. What protocols ensure reproducibility in electrochemical studies involving potassium tetraphenylboranuide as a supporting electrolyte?
- Pre-purify solvents via molecular sieves and degas to eliminate conductivity artifacts.
- Calibrate electrodes using ferrocene/ferrocenium redox couples and validate ionic strength with conductivity meters .
- Report detailed experimental variables (e.g., temperature, electrode material) as per IUPAC guidelines .
Data Validation and Reporting
Q. How can researchers assess the reliability of historical solubility data for potassium tetraphenylboranuide?
Follow IUPAC’s data evaluation framework :
- Criteria for inclusion : Prioritize studies with SI units, error estimates, and peer-reviewed methodologies.
- Exclusion criteria : Discard datasets with incomplete metadata (e.g., solvent purity, calibration methods).
What unresolved questions exist regarding the solvation dynamics of potassium tetraphenylboranuide?
Key unknowns include:
- The role of solvent polarity in stabilizing tetrahedral vs. distorted boron geometries.
- Time-resolved studies of ion-pair dissociation in mixed solvents (e.g., water-acetone systems) .
Proposed experiments: Ultrafast IR spectroscopy to capture sub-picosecond solvation changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
